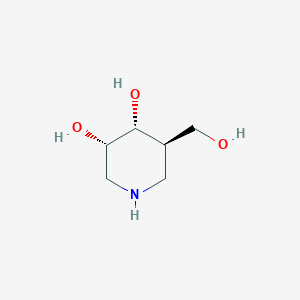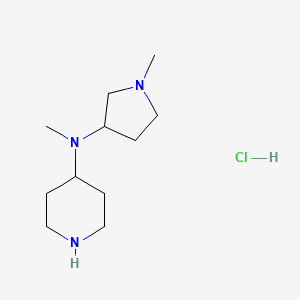
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate typically involves the reaction of 4-isopropyl-1H-pyrazole-5-amine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the preparation of 4-isopropyl-1H-pyrazole-5-amine, followed by its reaction with ethyl isothiocyanate. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality .
化学反応の分析
Types of Reactions
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl aminon group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H16N4O2S |
|---|---|
分子量 |
256.33 g/mol |
IUPAC名 |
ethyl N-[(4-propan-2-yl-1H-pyrazol-5-yl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H16N4O2S/c1-4-16-10(15)13-9(17)12-8-7(6(2)3)5-11-14-8/h5-6H,4H2,1-3H3,(H3,11,12,13,14,15,17) |
InChIキー |
MNBNHZJCTFLZLH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=S)NC1=C(C=NN1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


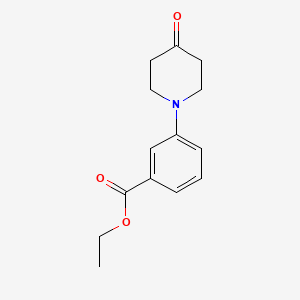


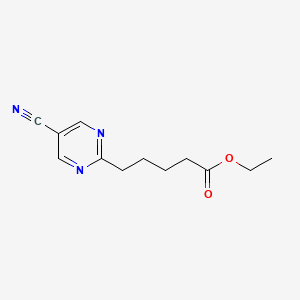
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
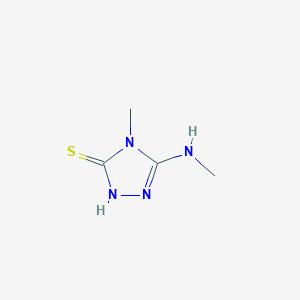
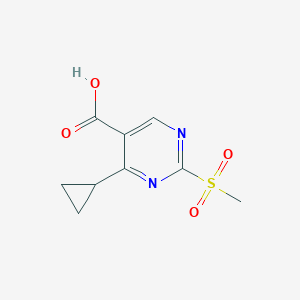
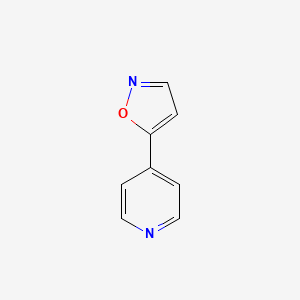
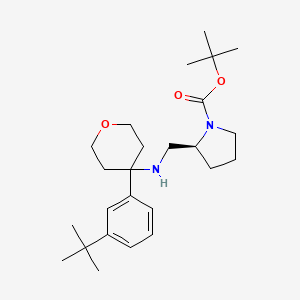
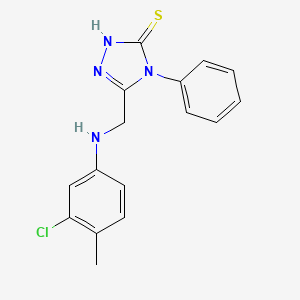
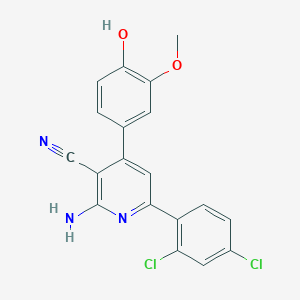
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
